1-Boc-5-fluoroindole-2-boronic acid

Vue d'ensemble

Description

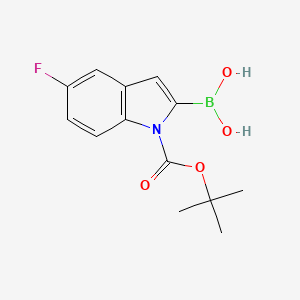

1-Boc-5-fluoroindole-2-boronic acid is a compound that combines the structural motifs of indole and boronic acid, with a fluorine atom at the 5-position of the indole ring and a protective Boc (tert-butoxycarbonyl) group. This compound is not directly discussed in the provided papers, but its relevance can be inferred from the general properties and reactivity of boronic acids and fluorinated indoles discussed in the literature.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the use of organoboronic acids or boronate esters as key intermediates. While the specific synthesis of this compound is not detailed in the provided papers, the general methods for synthesizing boronic acid compounds can be extrapolated from the literature. For example, boronic acids can be synthesized through reactions involving halogenated compounds and boron-containing reagents under suitable conditions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to two hydroxyl groups. The boronic acid moiety can undergo reversible covalent interactions with diols and other nucleophiles, such as fluoride ions . The fluorine atom in the 5-fluoroindole moiety would likely influence the acidity and electronic properties of the boronic acid group, as seen in other fluorinated boronic acids .

Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent complexes with diols, including sugars, which can be exploited in sensing applications . The interaction with fluoride ions can lead to changes in fluorescence properties, as the boronic acid moiety can act as a fluorescent chemosensor . Additionally, the presence of a fluorine atom can affect the reactivity and stability of the boronic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their ability to form reversible esters with diols and their interaction with various species. The fluorine atom can enhance the acidity of the boronic acid group and affect its structural behavior . The protective Boc group would render the boronic acid less reactive, which is useful for synthetic applications. The fluorescence properties of boronic acid derivatives can be modulated by the presence of electron-donating or withdrawing groups, which is relevant for the development of fluorescence probes .

Applications De Recherche Scientifique

Biomaterials and Biochemical Interactions

1-Boc-5-fluoroindole-2-boronic acid, as part of the broader class of boronic acids, has significant applications in biomaterials. Boronic acids are known for their ability to interact with biologically relevant diols, including saccharides and peptidoglycans. This property is harnessed in creating dynamic covalent or responsive behavior in hydrogels, essential in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Polymer Chemistry

In the field of polymer chemistry, the fluoroindole component of this compound contributes to the synthesis of high-quality polymeric films. For instance, poly(5-fluoroindole) films exhibit good electrochemical behavior and thermal stability, which are beneficial in various industrial and scientific applications, such as in the creation of blue-light emitting materials (Nie et al., 2007).

Sugar Recognition and Binding

The boronic acid moiety in this compound has been found to form reversible esters with reducing sugars in water, showcasing a unique selectivity for oligosaccharides. This property is valuable in the development of sensors and analytical techniques for detecting and measuring sugar concentrations (Nagai et al., 1993).

Sensing Applications

Due to their interaction with diols and strong Lewis bases, boronic acids, including this compound, are increasingly used in sensing applications. These applications span homogeneous assays, heterogeneous detection, biological labeling, protein manipulation and modification, and therapeutic development (Lacina, Skládal, & James, 2014).

Organic Synthesis and Catalysis

Electrochemical Applications

This compound, particularly its fluoroindole component, is significant in developing electrochemical charge storage materials. For example, fluorine-substituted conjugated polymers derived from fluoroindoles exhibit high specific capacitance and cycling stability, making them promising materials for supercapacitors and other energy storage applications (Wang et al., 2019).

Chemical Sensing and Disease Diagnosis

The boronic acid component is used in the development of selective fluorescent chemosensors, which are vital in detecting biological active substances important for disease prevention, diagnosis, and treatment. These sensors probe carbohydrates, bioactive substances, and various ions, demonstrating the versatility of boronic acid-based compounds in medical and analytical chemistry (Huang et al., 2012).

Mécanisme D'action

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which could suggest a potential mode of action if this compound is used in such reactions.

Biochemical Pathways

As a boronic acid, it may be involved in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds in organic synthesis. The downstream effects would depend on the specific molecules being synthesized.

Result of Action

As a boronic acid, it may participate in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions , which could have various effects depending on the specific context of its use.

Action Environment

The action, efficacy, and stability of 1-Boc-5-fluoroindole-2-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a freezer under -20°C to maintain its stability . Additionally, safety data sheets suggest that it may be harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling this compound.

Analyse Biochimique

Biochemical Properties

1-Boc-5-fluoroindole-2-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may interact with specific proteins involved in signal transduction, leading to alterations in cellular responses. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes or other proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The fluorinated indole ring may also contribute to the compound’s binding affinity and specificity for certain biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to changes in cellular function, which should be monitored in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is essential to determine the appropriate dosage range for specific experimental purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the boronic acid group can participate in reactions with metabolic intermediates, affecting the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its effects. The distribution pattern of the compound can influence its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Propriétés

IUPAC Name |

[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYEXHDCFQZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376877 | |

| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352359-23-0 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)